![molecular formula C17H17NO3 B4082720 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4082720.png)
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide, also known as MDBA, is a synthetic compound that belongs to the group of substituted amphetamines. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, neuroscience, and pharmacology.
Mechanism of Action
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide acts as a releasing agent of monoamine neurotransmitters, specifically dopamine, serotonin, and norepinephrine. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in enhanced neuronal activity and is responsible for the psychoactive effects of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide.
Biochemical and Physiological Effects
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. It has also been shown to increase heart rate and blood pressure in humans. Additionally, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide has been reported to produce subjective effects similar to those of other amphetamines, including euphoria, increased energy, and enhanced mood.
Advantages and Limitations for Lab Experiments
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide has several advantages as a tool in pharmacological research. It has a high potency and selectivity for monoamine neurotransmitters, making it a useful tool for studying the mechanisms of action of other psychoactive compounds. Additionally, its effects are relatively short-lived, allowing for precise timing of experiments. However, there are also limitations to the use of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide in lab experiments. Its psychoactive effects may confound the interpretation of results, and its potential for abuse may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide. One area of interest is the development of new psychoactive compounds based on the structure of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide. These compounds may have improved pharmacological properties and may be useful in the development of new treatments for psychiatric disorders. Another area of interest is the investigation of the long-term effects of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide use, particularly with regard to its potential for neurotoxicity. Finally, further research is needed to understand the mechanisms of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide and its potential use as a tool in pharmacological research.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide has been the subject of scientific research due to its potential applications in various fields. In neuroscience, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide has been investigated for its effects on the central nervous system. It has been found to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide has also been studied for its potential use as a tool in pharmacological research to understand the mechanisms of action of other psychoactive compounds.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-8-13(9-7-12)18-17(19)10-14-11-20-15-4-2-3-5-16(15)21-14/h2-9,14H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEBNSIBBHSARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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